

Ibrexafungerp protocols for azole-resistant *Candida* infections

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Compound Focus: Ibrexafungerp

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Application Notes: Ibrexafungerp for Azole-Resistant *Candida*

Ibrexafungerp (sold under the brand name Brexafemme) is a first-in-class triterpenoid antifungal [1] [2]. It represents a significant advancement in the antifungal armamentarium due to its novel mechanism of action and oral bioavailability, offering a potential therapeutic option for infections caused by azole-resistant *Candida* species [3] [4].

1. Unique Mechanism of Action: Ibrexafungerp inhibits the synthesis of β -(1,3)-D-glucan, a key polymer essential for the structural integrity of the fungal cell wall. This leads to osmotic instability and cell lysis [1] [2]. While it targets the same enzyme as the echinocandin class (β -(1,3)-D-glucan synthase), it binds to a distinct site—the Rho1p regulatory subunit—rather than the Fks1p catalytic subunit targeted by echinocandins [1]. This difference is crucial, as it limits cross-resistance and allows **ibrexafungerp** to remain active against many echinocandin-resistant strains [4] [2].

2. Spectrum of Activity and Efficacy Data: *In vitro* studies demonstrate that **ibrexafungerp** has broad and potent activity against a range of *Candida* species, including strains resistant to other antifungals [4] [2]. Its activity extends to azole-resistant isolates and biofilm-forming *Candida* spp. [2]. The table below summarizes key *in vitro* efficacy data against various *Candida* species.

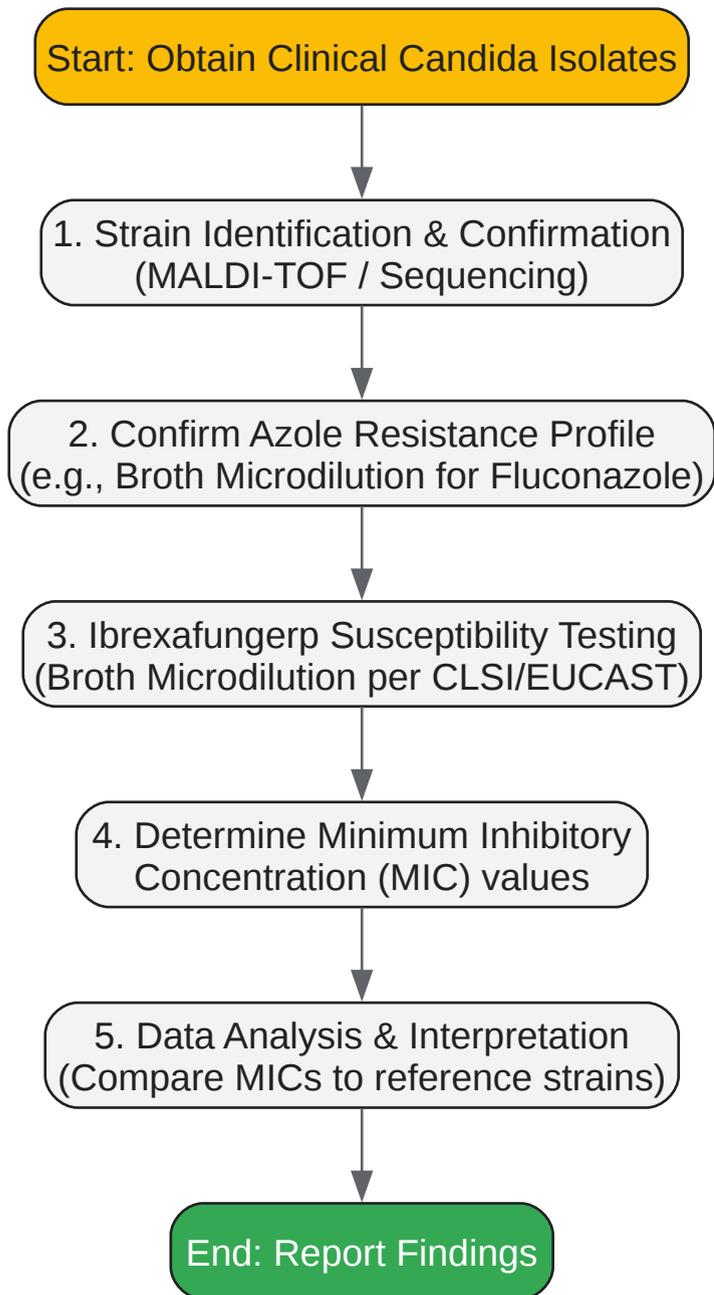
Table 1: In Vitro Activity of Ibrexafungerp Against *Candida* Species

Pathogen	Notable Characteristics	Ibrexafungerp Activity
<i>C. albicans</i>	Most common cause of VVC [1]	MIC ₉₀ : 0.125 mg/L [1]
<i>C. glabrata</i>	Often exhibits reduced azole susceptibility; can acquire echinocandin resistance [2]	Potent activity against most echinocandin-resistant isolates with FKS mutations; however, certain FKS2 mutations (e.g., F659del) can lead to significantly reduced susceptibility [2].
<i>C. krusei</i>	Intrinsically resistant to fluconazole [3]	Active in <i>in vitro</i> studies [3]
<i>C. auris</i>	Multidrug-resistant emerging pathogen [2]	Potent activity against multidrug-resistant isolates, including those resistant to azoles and echinocandins [2].

3. Recent Development Status: As of April 2025, the U.S. Food and Drug Administration (FDA) has lifted a clinical hold on **ibrexafungerp**. The developer, SCYNEXIS, is working to resolve a disagreement with its partner GSK regarding the Phase 3 MARIO study, which is evaluating the drug for invasive candidiasis. Despite this, GSK has reiterated its commitment to commercializing Brexafemme for vulvovaginal candidiasis (VVC) [5]. Furthermore, Hansoh recently received approval for **ibrexafungerp** in China for acute VVC, indicating continued global development [5].

Proposed Experimental Workflow for Susceptibility Testing

For researchers aiming to evaluate the efficacy of **ibrexafungerp** against clinical isolates of azole-resistant *Candida*, the following general workflow is recommended. This protocol synthesizes standard mycological techniques with context from the available literature.



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Diagram Title: Susceptibility Testing Workflow

Detailed Protocol:

- **Step 1: Strain Identification & Confirmation**
 - **Methodology:** Identify clinical *Candida* isolates using standard microbiological techniques, such as MALDI-TOF mass spectrometry or genetic sequencing [4]. This confirms the species,

which is critical for interpreting resistance patterns.

- **Application Note:** Prioritize the inclusion of non-*albicans* species like *C. glabrata* and *C. krusei*, which are more commonly associated with azole resistance, as well as emerging threats like *C. auris* [2].

- **Step 2: Confirm Azole Resistance Profile**

- **Methodology:** Perform antifungal susceptibility testing (AFST) against a reference azole (e.g., fluconazole) using a standardized method like the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method [4]. This establishes the baseline resistance status of your isolates.
- **Application Note:** Document the minimum inhibitory concentration (MIC) for fluconazole. Isolates with an MIC above the clinical breakpoint (e.g., ≥ 4 $\mu\text{g/mL}$ for *C. albicans* via CLSI M60) are confirmed as resistant [3].

- **Step 3: Ibrexafungerp Susceptibility Testing**

- **Methodology:** Prepare **ibrexafungerp** stock solution. Conduct broth microdilution AFST in accordance with CLSI (M27) or EUCAST guidelines. Testing should be performed in RPMI-1640 medium, with an inoculum density of $0.5 - 2.5 \times 10^3$ CFU/mL, and incubated at 35°C for 24-48 hours [1] [2].
- **Application Note:** Include quality control strains (e.g., *C. krusei* ATCC 6258) as recommended by standards bodies to ensure the reliability of your results.

- **Step 4 & 5: Determine MIC and Analyze Data**

- **Methodology:** The MIC is visually determined as the lowest concentration of **ibrexafungerp** that produces a significant reduction (e.g., 50% inhibition for turbidity) in fungal growth compared to the drug-free control [1].
- **Application Note:** Compare the MIC values of your azole-resistant isolates to those of wild-type (azole-susceptible) control strains and available literature values (see Table 1). Investigate correlations between high **ibrexafungerp** MICs and specific resistance mutations, particularly in the **FKS1** and **FKS2** genes for *C. glabrata* [2].

Important Research Considerations

- **Resistance Monitoring:** While **ibrexafungerp** shows promise against resistant strains, resistance can develop. Primary mechanisms involve mutations in the **FKS1** and **FKS2** genes [2]. In *C. glabrata*, mutations in **FKS2** (such as F659del) are particularly notable and can lead to a dramatic increase in

MIC [2]. Genotypic screening for these mutations in clinical isolates with reduced susceptibility is a critical research activity.

- **Drug Interactions: Ibrexafungerp** is primarily metabolized by the cytochrome P450 enzyme **CYP3A4** [1]. For any *in vivo* animal models or future clinical applications, caution should be taken with co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin), as this may necessitate a dosage reduction [3].

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